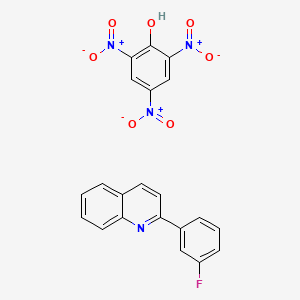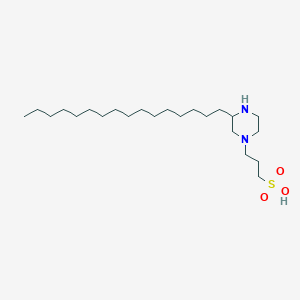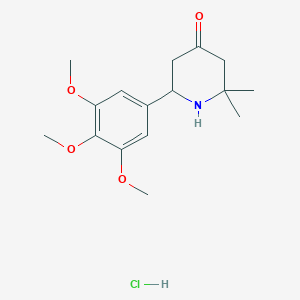
2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one;hydrochloride is a chemical compound that features a piperidin-4-one core substituted with a 3,4,5-trimethoxyphenyl group and two methyl groups at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one typically involves a Mannich condensation reaction. This reaction is carried out by reacting 3,4,5-trimethoxybenzaldehyde with acetone and ammonium acetate in the presence of a suitable catalyst. The reaction conditions generally include refluxing the mixture in ethanol or another suitable solvent to obtain the desired product with good yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thiosemicarbazide and hydroxylamine can be used for condensation reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of imine derivatives and oximes.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one involves its interaction with various molecular targets. The trimeth
Eigenschaften
CAS-Nummer |
88091-31-0 |
|---|---|
Molekularformel |
C16H24ClNO4 |
Molekulargewicht |
329.82 g/mol |
IUPAC-Name |
2,2-dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-16(2)9-11(18)8-12(17-16)10-6-13(19-3)15(21-5)14(7-10)20-4;/h6-7,12,17H,8-9H2,1-5H3;1H |
InChI-Schlüssel |
HTUQQFXSVQVYNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)CC(N1)C2=CC(=C(C(=C2)OC)OC)OC)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


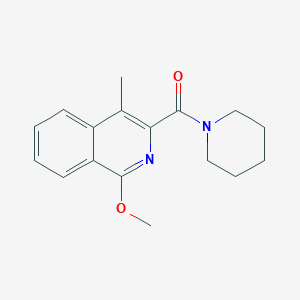
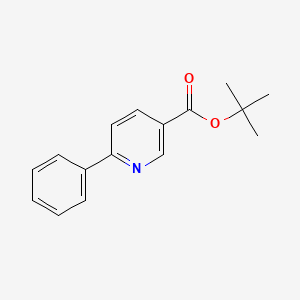
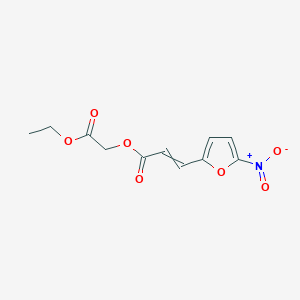
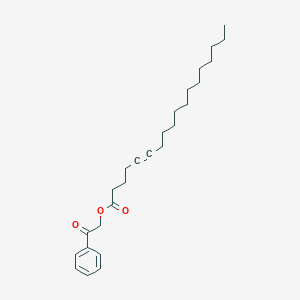
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide](/img/structure/B14380033.png)

![(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14380038.png)
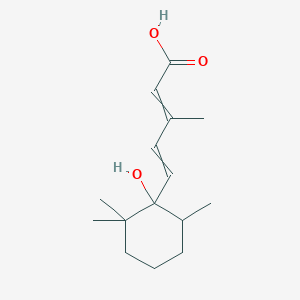
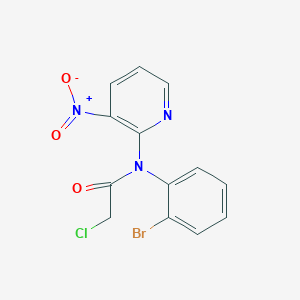
![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide](/img/structure/B14380054.png)
![[1,2-Phenylenebis(methylene)]bis(triphenylstannane)](/img/structure/B14380055.png)

